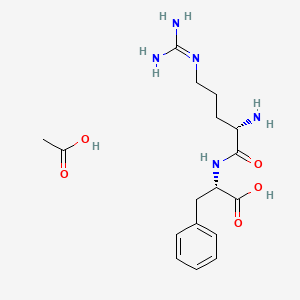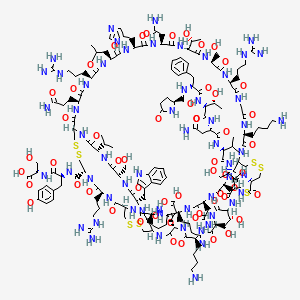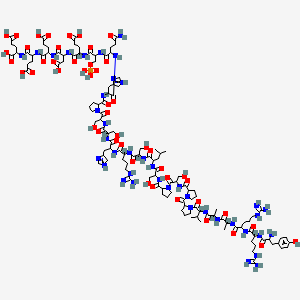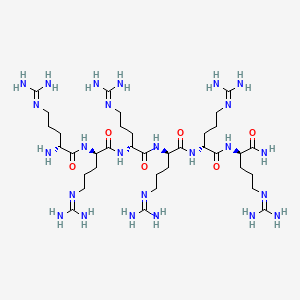![molecular formula C₁₅H₂₇NO₁₁ B1139687 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide CAS No. 109303-71-1](/img/no-structure.png)
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is of significant interest due to its complex structure and potential applications in various fields of chemistry and biology. Its intricate molecular architecture invites detailed study to understand its synthesis pathways, molecular interactions, structural characteristics, and physicochemical properties.
Synthesis Analysis
Synthetic approaches for compounds with similar structural frameworks often involve multi-step reactions, starting from simple precursors to gradually build up the desired molecular complexity. For instance, the synthesis of related compounds typically includes steps such as acetylation, treatment with amines, and subsequent cyclization reactions. These processes are carefully designed to introduce specific functional groups at precise locations on the molecule, enabling the formation of the target compound with high specificity (Pratibha Sharma et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. Studies on similar molecules have shown that crystallization can lead to the formation of distinct structural motifs, reflecting the molecular geometry and the electronic interactions between different parts of the molecule (T. Baranova et al., 2012).
Chemical Reactions and Properties
The reactivity of such compounds is closely related to their chemical structure, with specific functional groups undergoing characteristic reactions. For example, acetamide groups in related compounds have been modified to enhance their biological activity or to introduce new functional capabilities, showcasing the versatility of these molecular frameworks in chemical synthesis (Xiao-meng Wang et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of compounds like the one are significantly influenced by their molecular structure. For example, the planarity and rigidity of the molecule can affect its crystallinity and melting behavior, as demonstrated in studies on structurally related compounds (A. Bunev et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or stability under various conditions, are crucial for understanding the applications and handling of the compound. Studies on related molecules have explored their reactivity in synthesis, highlighting the influence of the molecular structure on chemical behavior and the potential for creating diverse derivatives with varying properties (N. Agarwal et al., 1976).
科学的研究の応用
Advanced Oxidation Processes for Degradation
Research on acetaminophen, a compound with some structural similarities, particularly in terms of the acetamide group, shows that advanced oxidation processes (AOPs) are effective for degrading acetaminophen and its by-products in aqueous media. These processes result in various degradation products, some of which have been identified as mutagenic or toxic, highlighting the importance of thorough degradation pathways analysis and environmental impact assessments (Qutob et al., 2022).
Antioxidant and Anti-inflammatory Activities
The review on the biological effects of acetamide and its derivatives emphasizes their varied biological responses, which include antioxidant and anti-inflammatory activities. This suggests that compounds containing the acetamide group could potentially be utilized in therapeutic applications aimed at mitigating oxidative stress and inflammation (Kennedy, 2001).
Biomass Conversion to Value-added Products
Studies on biomass conversion highlight the potential of utilizing structural analogs of the query compound for sustainable production of value-added chemicals, such as furan derivatives. These chemicals serve as platform molecules for generating polymers, fuels, and other functional materials, demonstrating the compound's relevance in green chemistry and industrial applications (Chernyshev et al., 2017).
Neuroprotective and Antidepressant Effects
Research on ketamine and its metabolites, which share functional groups with the query compound, reveals significant neuroprotective and antidepressant effects. This includes the modulation of glutamate and AMPA receptors, indicating potential applications in treating various neurological disorders and elucidating mechanisms of action relevant to the chemical structure (Zanos et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide involves the protection of a primary alcohol followed by the formation of a cyclic acetal. The acetal is then subjected to a series of reactions involving oxidation, reduction, and hydrolysis to obtain the final product.", "Starting Materials": [ "D-glucose", "Acetic anhydride", "Methanol", "Sodium borohydride", "Sodium periodate", "Sodium metaperiodate", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ammonium hydroxide", "Acetamide" ], "Reaction": [ "Protection of the primary alcohol of D-glucose using acetic anhydride and methanol to obtain the corresponding methyl ether", "Formation of a cyclic acetal by reacting the methyl ether with acetic anhydride and catalytic amounts of hydrochloric acid", "Oxidation of the acetal using sodium periodate to obtain the corresponding aldehyde", "Reduction of the aldehyde using sodium borohydride to obtain the corresponding alcohol", "Oxidation of the alcohol using sodium metaperiodate to obtain the corresponding aldehyde", "Hydrolysis of the acetal using acetic acid and sodium hydroxide to obtain the corresponding diol", "Reaction of the diol with ammonium hydroxide and acetic anhydride to obtain the final product N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide" ] } | |
CAS番号 |
109303-71-1 |
製品名 |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
分子式 |
C₁₅H₂₇NO₁₁ |
分子量 |
397.38 |
IUPAC名 |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18) |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O |
同義語 |
GalNAc1-b-3Gal-α-OMe_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)


